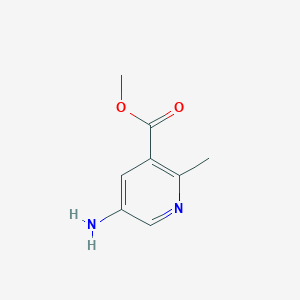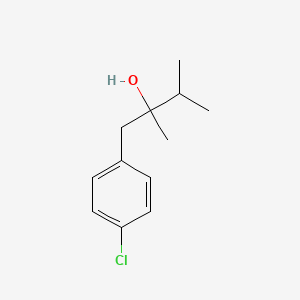
1-(4-Chlorophenyl)-2,3-dimethylbutan-2-ol
Overview
Description
Organic compounds like this one are typically described in terms of their molecular formula, structure, and functional groups. The compound you mentioned appears to be an alcohol with a complex organic structure.
Synthesis Analysis
The synthesis of organic compounds involves a series of chemical reactions, often involving catalysts and specific conditions of temperature and pressure. The exact process would depend on the specific structure of the compound.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of organic compounds.Chemical Reactions Analysis
This involves studying the reactions that the compound can participate in. This can be influenced by factors such as the functional groups present in the molecule and the conditions under which the reaction is carried out.Physical And Chemical Properties Analysis
This could include studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents.Scientific Research Applications
Synthesis Methods and Catalytic Applications
The research on 1-(4-Chlorophenyl)-2,3-dimethylbutan-2-ol spans across various chemical synthesis methods and catalytic applications, including the development of innovative strategies for protecting sulfonic acids using the safety-catch principle, which simplifies the synthesis process for taurine derivatives (Seeberger, Griffin, Hardcastle, & Golding, 2007). Moreover, this compound has been a cornerstone in the discovery of nonpeptide agonists for the GPR14/urotensin-II receptor, highlighting its role in pharmacological research and as a potential drug lead (Croston, Olsson, Currier, Burstein, Weiner, Nash, Severance, Allenmark, Thunberg, Ma, Mohell, O'dowd, Brann, & Hacksell, 2002).
Material Science and Polymerization Catalysts
In material science, derivatives of 1-(4-Chlorophenyl)-2,3-dimethylbutan-2-ol have been used to develop new olefin polymerization catalysts based on nickel(II) and palladium(II) complexes, demonstrating the compound's versatility in synthesizing polymers with specific properties (Schmid, Eberhardt, Klinga, Leskelä, & Rieger, 2001).
Photophysics and Photochemistry
The compound's derivatives have also been investigated in studies focusing on the dynamics of dimethylbutanols in plastic crystalline phases, offering insights into the solid-state polymorphism and molecular dynamics relevant to material science (Carignani, Forte, Juszyńska-Gałązka, Gałązka, Massalska-arodź, Mandoli, Geppi, & Calucci, 2018). Additionally, the photogeneration and reactivity of related aryl cations highlight the compound's applicability in synthesizing arylated products through photochemical reactions (Protti, Fagnoni, Mella, & Albini, 2004).
Catalytic and Kinetic Studies
Catalytic reactions involving ketones or enol acetates have been performed using derivatives of 1-(4-Chlorophenyl)-2,3-dimethylbutan-2-ol, demonstrating the compound's efficacy in asymmetrically transforming ketones to chiral acetates with high optical purities, thereby showcasing its potential in catalytic synthesis (Jung, Koh, Kim, & Park, 2000).
Novel Metal Complexes and Cytotoxic Activity
Research into metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate has shown potential CDK8 kinase inhibitor properties, with studies revealing the synthesis, characterization, and cytotoxic activity of these complexes as potential anti-tumor agents (Aboelmagd, El Rayes, Gomaa, Fathalla, Ali, Nafie, Pottoo, Khan, & Ibrahim, 2021).
Safety And Hazards
Safety data sheets (SDS) provide information on the potential hazards of chemicals, including physical, health, and environmental hazards. They also provide recommendations on how to handle and store the chemicals safely.
Future Directions
This could involve looking at potential applications of the compound, based on its properties and biological activity. It could also involve studying ways to improve the synthesis of the compound or to modify its structure to enhance its properties or activity.
Please note that this is a general overview and the specific details would depend on the exact nature of the compound. For a comprehensive analysis of a specific compound, I would recommend consulting scientific literature or a chemistry professional.
properties
IUPAC Name |
1-(4-chlorophenyl)-2,3-dimethylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO/c1-9(2)12(3,14)8-10-4-6-11(13)7-5-10/h4-7,9,14H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHOXKQVGZHOBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(CC1=CC=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2,3-dimethylbutan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-fluoro-4'-(piperidine-1-carbonyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1427520.png)
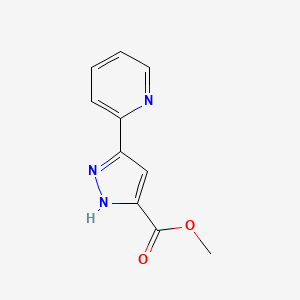
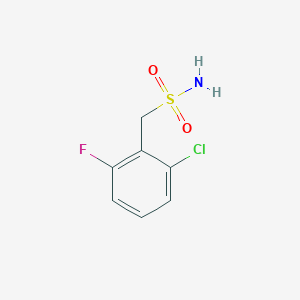
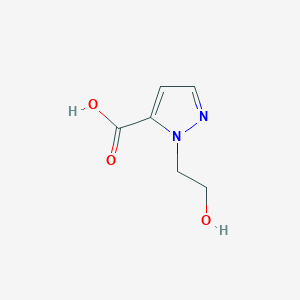
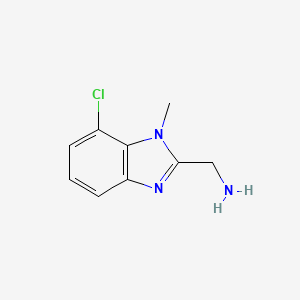
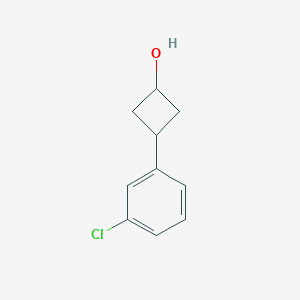
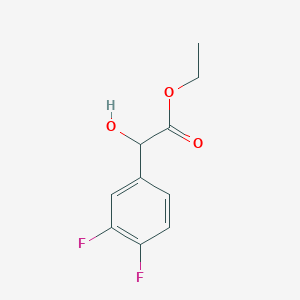
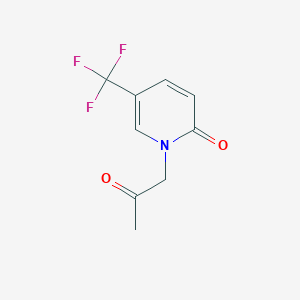
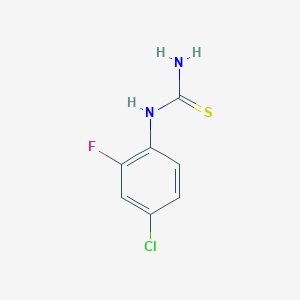
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine](/img/structure/B1427535.png)
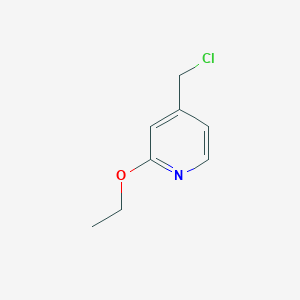
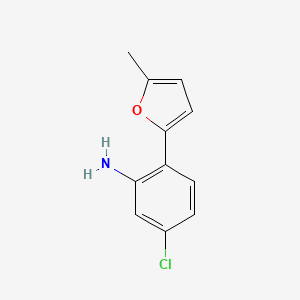
![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B1427538.png)
